Superior Anti-Proliferative Potency in Human T-Cells vs. Tetrandrine
In a direct comparative study, isotetrandrine demonstrated significantly stronger anti-proliferative effects against human T-cell lines (MOLT-4 and MOLT-4/DNR) compared to its stereoisomer tetrandrine. The calculated difference in potency was approximately 2-fold, with a statistically significant p-value [1].
| Evidence Dimension | Anti-proliferation (IC50) |
|---|---|
| Target Compound Data | MOLT-4: 2.19 ± 0.27 µM; MOLT-4/DNR: 2.28 ± 0.33 µM |
| Comparator Or Baseline | Tetrandrine: MOLT-4: 4.43 ± 0.22 µM; MOLT-4/DNR: 3.62 ± 0.22 µM |
| Quantified Difference | ~2-fold higher potency for isotetrandrine (p < 0.05) |
| Conditions | MOLT-4 and MOLT-4/DNR human T-cell lines, in vitro proliferation assay |
Why This Matters
This ~2-fold potency advantage in a key T-cell leukemia model identifies isotetrandrine as the preferred tool compound for oncology researchers investigating NF-κB-mediated proliferation, directly impacting dosing and efficacy expectations.
- [1] Xu, W., et al. (2020). Absolute configuration of tetrandrine and isotetrandrine influences their anti-proliferation effects in human T cells via different regulation of NF-κB. Z Naturforsch C J Biosci, 76(1-2), 21-25. DOI: 10.1515/znc-2020-0064 View Source
